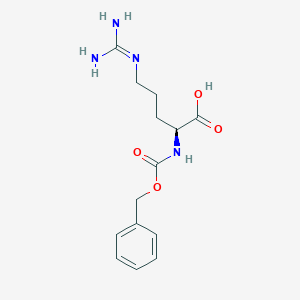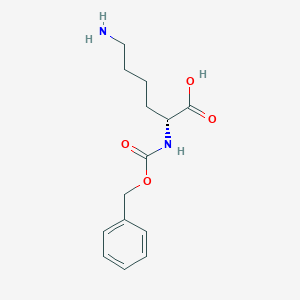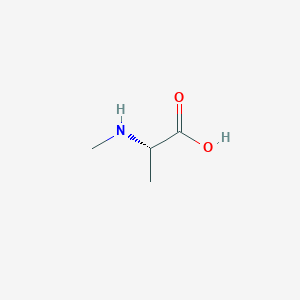
N-甲基-DL-丙氨酸
描述
N-Methyl-DL-alanine is an organic compound with the chemical formula C4H9NO2. It is a methyl-substituted derivative of DL-alanine, characterized by a colorless crystalline solid form. This compound exhibits good solubility in water, with a solubility of approximately 50g/100mL. It is acidic and can react with bases to form salts .
科学研究应用
N-Methyl-DL-alanine is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies of amino acid metabolism and transport mechanisms.
Medicine: Utilized in the development of peptide and protein analogues for drug design and antibiotic development.
Industry: Applied in the production of pharmaceuticals and biochemical research tools.
作用机制
Target of Action
N-Methyl-DL-alanine is a derivative of the amino acid alanine. It is known to interact with various targets in the body, including amino acid transport mechanisms . These transport mechanisms play a crucial role in the absorption and distribution of amino acids, which are essential for protein synthesis and other metabolic processes.
Mode of Action
It is known to interact with amino acid transport mechanisms, potentially influencing the uptake and distribution of other amino acids . This interaction could lead to changes in the availability of certain amino acids, thereby affecting various physiological processes.
Biochemical Pathways
N-Methyl-DL-alanine may be involved in several biochemical pathways. For instance, it is known to interact with the glutamine metabolic pathway , which plays a key role in cell biosynthesis and bioenergetics. Glutamine metabolism is particularly important in cancer cell survival, making it a potential target for therapeutic interventions .
Pharmacokinetics
Its molecular weight is 10312 , which could influence its absorption and distribution in the body
Result of Action
The result of N-Methyl-DL-alanine’s action could vary depending on its concentration and the specific biochemical pathways it interacts with. For instance, it may influence the availability of certain amino acids by interacting with their transport mechanisms . This could potentially affect protein synthesis and other metabolic processes.
生化分析
Biochemical Properties
N-Methyl-DL-alanine may be used in studies of amino acid transport mechanisms such as trans-stimulation . It may also be used in the construction of peptide and protein analogues for use in drug or antibiotic design and development .
Molecular Mechanism
Its role in the construction of peptide and protein analogues suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression .
准备方法
Synthetic Routes and Reaction Conditions: N-Methyl-DL-alanine can be synthesized through various methods, one of which involves the methylation of alanine. This process typically requires the use of methylating agents under controlled conditions to ensure the selective introduction of the methyl group at the amino position .
Industrial Production Methods: In industrial settings, the synthesis of N-Methyl-DL-alanine often involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application .
化学反应分析
Types of Reactions: N-Methyl-DL-alanine undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
相似化合物的比较
N-Methyl-DL-alanine belongs to the class of organic compounds known as alanine and derivatives. Similar compounds include:
- N-Methyl-L-alanine
- N-Ethyl-DL-alanine
- N-Methylglycine (Sarcosine)
- DL-Alanine
Uniqueness: N-Methyl-DL-alanine is unique due to its specific methyl substitution at the amino position, which imparts distinct chemical and physical properties compared to its analogues.
属性
IUPAC Name |
2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAOVXKHJXLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902458 | |
| Record name | NoName_1701 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28413-45-8 | |
| Record name | Potassium N-methylalaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the substrate specificity of enzymes that interact with N-Methyl-DL-alanine?
A1: N-Methyl-DL-alanine can be oxidized by sarcosine oxidase, an enzyme found in various microorganisms. Research indicates that while sarcosine (N-methylglycine) is the preferred substrate, this enzyme also acts upon N-Methyl-DL-alanine, albeit to a lesser extent. [, ] Studies on a sarcosine oxidase of Streptomyces origin revealed that the enzyme had a higher affinity for N-methyl-L-leucine and N-methyl-DL-alanine compared to N-methyl-DL-valine, indicating some degree of substrate selectivity. []
Q2: How does N-Methyl-DL-alanine influence the conformation of polypeptides?
A2: When incorporated into polypeptide chains, N-Methyl-DL-alanine can significantly impact polymer structure. Research shows that poly(N-methyl-DL-alanine) can undergo conformational transitions in the presence of trifluoroacetic acid (TFA). [] This transition involves a shift from an ordered helical structure with trans amide bonds to a disrupted structure exhibiting both cis and trans amide conformations along the polypeptide backbone. []
Q3: Are there any known instances where N-Methyl-DL-alanine impacts enzymatic activity in biological systems?
A3: Yes, studies on the isolated perfused rat pancreas have shown that N-Methyl-DL-alanine can selectively stimulate the cellular efflux of 2-methylaminoisobutyric acid (MeAIB), a non-metabolized analog of system A amino acid transport. [] This suggests that N-Methyl-DL-alanine may interact with specific amino acid transporter systems, potentially influencing the transport and availability of other amino acids within pancreatic cells. []
Q4: Can you elaborate on the metabolic implications of N-Methyl-DL-alanine observed in animal models?
A4: Research using a piglet model of enterotoxigenic Escherichia coli infection demonstrated a decreased serum level of N-Methyl-DL-alanine in diarrheal piglets compared to healthy controls. [] This suggests a potential disruption in amino acid metabolism pathways during infection. Interestingly, recovered piglets showed a restoration of N-Methyl-DL-alanine levels, highlighting its potential relevance in the recovery process. [] Further research is needed to elucidate the precise metabolic pathways involved.
Q5: Has N-Methyl-DL-alanine been investigated as a potential biomarker for any specific conditions?
A5: While not yet a widely established biomarker, alterations in N-Methyl-DL-alanine levels have been observed in specific disease models. For instance, a study utilizing gas chromatography-mass spectrometry to analyze plasma metabolomics in a septic rat model found significantly reduced plasma levels of N-Methyl-DL-alanine compared to sham controls. [] This finding suggests a potential role for this amino acid derivative in the metabolic dysregulation associated with sepsis.
Q6: What analytical techniques are commonly employed for the detection and quantification of N-Methyl-DL-alanine?
A6: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely used for identifying and quantifying N-Methyl-DL-alanine in complex biological samples, such as plasma. [] This method allows for the separation and precise measurement of N-Methyl-DL-alanine levels, contributing to a better understanding of its metabolic significance in both health and disease states.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















